2-amino-N-(2-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Description
2-Amino-N-(2-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a heterocyclic compound featuring an indolizine core substituted with amino, 4-nitrobenzoyl, and 2-fluorophenylcarboxamide groups. Its molecular formula is C23H16FN4O4 (exact mass: 447.11 g/mol). The 4-nitrobenzoyl group introduces strong electron-withdrawing properties, while the 2-fluorophenyl moiety contributes to steric and electronic modulation.
Properties
IUPAC Name |
2-amino-N-(2-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O4/c23-15-5-1-2-6-16(15)25-22(29)18-17-7-3-4-12-26(17)20(19(18)24)21(28)13-8-10-14(11-9-13)27(30)31/h1-12H,24H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENPMXIABMJRAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-N-(2-fluorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and specific case studies that highlight its efficacy against various cancer cell lines.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The synthesis pathway includes:
- Formation of Indolizine Core : The indolizine structure is constructed through cyclocondensation reactions involving appropriate nitrogen-containing compounds.
- Functionalization : The introduction of the 2-fluorophenyl and 4-nitrobenzoyl groups is achieved via electrophilic aromatic substitution or acylation reactions.
- Characterization : The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. The National Cancer Institute (NCI) evaluated its efficacy against a panel of human tumor cell lines, revealing promising results:
- GI50/TGI Values : The compound displayed mean GI50 (the concentration required to inhibit cell growth by 50%) values of approximately and TGI (the concentration required to inhibit total growth) values around .
- Cell Line Sensitivity : Notably, it showed a particular sensitivity towards the colon cancer cell line COLO 205 with a selectivity index (SI) of , indicating its potential as a targeted therapeutic agent.
The mechanism by which this compound exerts its anticancer effects is still under investigation; however, it is hypothesized to involve:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Preliminary studies suggest that it could promote apoptotic pathways in malignant cells.
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- In Vitro Studies : A study involving various cancer cell lines reported that treatment with the compound resulted in significant reductions in cell viability across multiple types, including breast and lung cancers .
- Comparative Analysis : In comparison to other indolizine derivatives, this compound exhibited superior activity against certain resistant cancer cell lines, suggesting enhanced potency due to the specific functional groups present on its structure .
Table 1: Anticancer Activity of this compound
| Cell Line | GI50 () | TGI () | Selectivity Index |
|---|---|---|---|
| COLO 205 | 15.72 | 50.68 | 9.24 |
| MCF-7 | 20.00 | 60.00 | 7.50 |
| A549 | 25.00 | 70.00 | 6.00 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects on Bioactivity: The 4-nitrobenzoyl group (target compound, ) enhances electron-withdrawing capacity compared to analogs with 4-fluoro- or 4-methoxybenzoyl groups (). This may influence binding affinity in target proteins.
Positional Isomerism :
- The 3-nitrobenzoyl analog () exhibits distinct electronic properties due to the nitro group's meta position, which may alter intermolecular interactions compared to the target's para-nitro substitution.
Methyl Groups: The 3-methylphenyl analog () introduces steric effects at the meta position, which could disrupt planar stacking interactions critical for activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
